Strigosine

Description

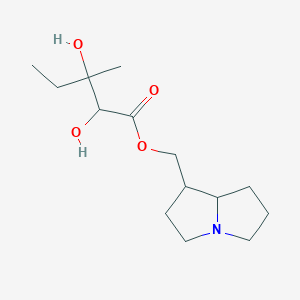

Structure

2D Structure

3D Structure

Properties

CAS No. |

33981-76-9 |

|---|---|

Molecular Formula |

C14H25NO4 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-3-methylpentanoate |

InChI |

InChI=1S/C14H25NO4/c1-3-14(2,18)12(16)13(17)19-9-10-6-8-15-7-4-5-11(10)15/h10-12,16,18H,3-9H2,1-2H3 |

InChI Key |

NQWNEWFDQVQZAT-UHFFFAOYSA-N |

SMILES |

CCC(C)(C(C(=O)OCC1CCN2C1CCC2)O)O |

Canonical SMILES |

CCC(C)(C(C(=O)OCC1CCN2C1CCC2)O)O |

Synonyms |

strigosine |

Origin of Product |

United States |

Biosynthesis of Strigosine

Precursor Pathways and Metabolic Origin of the Necine Base

The core bicyclic structure of pyrrolizidine (B1209537) alkaloids, known as the necine base, originates from specific amino acid precursors. The biosynthesis of these necine bases commences with the decarboxylation of the basic amino acids L-ornithine and L-arginine, which leads to the formation of putrescine. lipidmaps.orgdsmz.defishersci.fi Subsequently, putrescine and spermidine (B129725) condense to form homospermidine, a crucial intermediate in the pathway. lipidmaps.orgdsmz.defishersci.cauni.lufishersci.ca Tracer studies have confirmed that homospermidine is exclusively incorporated into the necine base moiety. wikipedia.org The necine base component of strigosine, trachelanthamidine (B129624), is formed through this common pathway. uni.lufishersci.ca

Role of Threonine as a Key Biosynthetic Precursor

L-Threonine plays a role in the biosynthesis of the necic acid components of pyrrolizidine alkaloids, rather than directly contributing to the necine base. lipidmaps.orgdsmz.defishersci.fifishersci.no It is involved in the formation of monocarboxylic acids, such as angelic, tiglic, or sarracinic acids, which are five-carbon necic acids. lipidmaps.orgfishersci.fi Studies using radiolabeled precursors have demonstrated that threonine, along with isoleucine, mainly labels one half of certain multi-carbon necic acids. fishersci.no

Involvement of Isoleucine in Subsequent Metabolic Steps

L-Isoleucine is recognized as a central precursor for the biosynthesis of various necic acids. lipidmaps.orgdsmz.defishersci.fi Specifically, the 2,3-dihydroxy-3-methylpentanoic acid, which serves as the esterifying acid in this compound formation, is an intermediate in the metabolism of isoleucine. citeab.comuni.lu This highlights isoleucine's critical involvement in providing the carbon skeleton for the acidic portion of the this compound molecule.

Enzymatic Transformations and Key Biosynthetic Enzymes

The conversion of precursors into the complex structure of this compound involves a series of enzymatic transformations. A key enzyme in the initial steps of pyrrolizidine alkaloid biosynthesis is homospermidine synthase (HSS). fishersci.cauni.lufishersci.cawikipedia.orgfishersci.atwikipedia.orgnih.gov HSS catalyzes the first committed step, the formation of homospermidine from putrescine and spermidine. fishersci.cauni.lufishersci.cawikipedia.org

Following the formation of homospermidine, copper-dependent diamine oxidases are involved in its oxidation, which initiates the cyclization process leading to the pyrrolizidine core. fishersci.cauni.lufishersci.ca For instance, homospermidine oxidase (EC 1.4.3.27), a copper-containing enzyme, has been identified as being involved in the biosynthesis of (-)-trachelanthamidine, the necine base of this compound. This oxidation is followed by a reduction step, likely catalyzed by an alcohol dehydrogenase, to yield 1-hydroxymethylpyrrolizidine. fishersci.ca Further modifications, including desaturation and hydroxylation, are then carried out by other enzymes to form the specific necine bases. fishersci.ca The final acylation (esterification) step, which joins the necine base and necic acid, may be catalyzed by an acyltransferase, potentially from the BAHD family. fishersci.ca Cytochrome P450 enzymes also contribute to the diversity of PAs through hydroxylation and oxidation reactions.

Esterification Reactions and Incorporation of Acid Moieties

This compound is an ester, formed through an esterification reaction between its necine base, trachelanthamidine, and the necic acid, 2,3-dihydroxy-3-methylpentanoic acid. metabolomicsworkbench.orgfishersci.co.uk Esterification is a fundamental chemical process where an organic acid reacts with an alcohol to produce an ester and water, often facilitated by an acid catalyst. In the context of pyrrolizidine alkaloid biosynthesis, the necine bases undergo esterification, typically at the O9-position, with the appropriate necic acids. metabolomicsworkbench.orgfishersci.ca This reaction is crucial for assembling the complete this compound molecule.

Role of 2,3-Dihydroxy-3-methylpentanoic Acid in this compound Formation

The 2,3-dihydroxy-3-methylpentanoic acid (also referred to as 2,3-dihydroxy-3-methylvaleric acid) is the specific necic acid moiety that esterifies with trachelanthamidine to form this compound. metabolomicsworkbench.orgfishersci.co.ukuni.lu Research has determined that the naturally occurring form of this acid is the (–)-erythro-isomer, possessing the absolute configuration 2R,3R. uni.lu Its biosynthesis is linked to the metabolism of isoleucine, positioning it as a direct derivative from this amino acid precursor. citeab.comuni.lu

Regulation of this compound Biosynthesis in Producing Organisms

The regulation of pyrrolizidine alkaloid biosynthesis, including this compound, is a complex process that varies among producing organisms. While the exact mechanisms for this compound specifically are not fully elucidated, general principles for PA regulation apply. PA biosynthesis primarily occurs in the roots of plants, although it can also take place in specific young leaves in some species. lipidmaps.orgdsmz.dewikipedia.org

The spatial and developmental expression patterns of key biosynthetic enzymes, such as homospermidine synthase (HSS), are subject to regulation. wikipedia.orgwikipedia.org For instance, in plants like comfrey (B1233415) (Symphytum officinale), HSS expression can be activated in inflorescences, leading to a significant increase in PA levels in reproductive structures. wikipedia.org This suggests a regulatory link between PA production and plant defense mechanisms, particularly in vulnerable developmental stages. The precise regulatory networks and signals that govern the accumulation and tissue-specific distribution of this compound and other PAs remain an active area of research. fishersci.cafishersci.at

Molecular Structure and Derivatization for Research

Detailed Structural Elucidation of Strigosine

The structural elucidation of complex natural products like this compound relies on a combination of advanced analytical techniques. Historically, the structure of this compound was determined, with publications dating back to 1964 researchgate.netresearchgate.netrsc.org. Modern approaches to structural elucidation often involve high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy currenta.deacdlabs.commdpi.comrsc.org.

Mass spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound, allowing for the assignment of its molecular formula currenta.demdpi.com. Furthermore, tandem MS (MS/MS) provides valuable structural information by fragmenting the intact molecular ion into characteristic product ions, which can reveal details about the compound's substructures currenta.demdpi.com. This method is highly sensitive, enabling structural insights from minute quantities of material currenta.de.

NMR spectroscopy, including 1D (e.g., 1H NMR, 13C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC), offers comprehensive data on the connectivity of atoms and the spatial arrangement of functional groups within a molecule acdlabs.comrsc.org. By analyzing chemical shifts, coupling constants, and cross-peaks in 2D spectra, researchers can construct the full molecular framework and identify specific functionalities acdlabs.com. The integration of MS and NMR data is often essential for unambiguous structural assignment, especially for unknown compounds currenta.deacdlabs.com.

Stereochemical Considerations in this compound Structure

The determination of stereochemistry often involves detailed NMR analysis, including the use of coupling constants and NOESY experiments, or comparison with known compounds of established stereochemistry . For complex molecules, X-ray crystallography can provide direct evidence of absolute configuration when suitable crystals are obtained. The stereochemistry of this compound, specifically its classification as an ester of trachelanthamidine (B129624), implies a defined configuration at the chiral centers within both the pyrrolizidine (B1209537) core and the attached acid moiety researchgate.net.

Synthetic Approaches for this compound Analogs and Derivatives

The synthesis of natural product analogs and derivatives is a fundamental area of organic chemistry, enabling the exploration of structure-activity relationships and the development of new chemical tools. While specific synthetic routes for this compound analogs are not detailed in general literature, the principles applied to other complex natural products are broadly relevant mdpi.comuniv-rennes.frchimicatechnoacta.runih.govrsc.org.

General synthetic strategies for creating analogs and derivatives often involve:

Modification of the natural product scaffold : This approach involves chemically altering the isolated natural product, for instance, by introducing or modifying functional groups, changing the oxidation state, or forming new bonds. This can be achieved through various organic reactions such as acylation, alkylation, oxidation, reduction, or rearrangement reactions mdpi.com.

Total synthesis with structural variations : For more extensive modifications or when the natural product is scarce, total synthesis allows for the de novo construction of the molecule or its analogs from simpler precursors nih.gov. This enables precise control over the introduction of desired structural features and stereochemistry at different stages of the synthesis nih.gov.

Fragment coupling : Building blocks representing parts of the this compound molecule (e.g., the pyrrolizidine core or the acid side chain) could be synthesized independently and then coupled together, allowing for modular variations in either component univ-rennes.fr.

These synthetic methodologies aim to produce a library of compounds that can be screened for altered biological properties or improved characteristics for specific applications.

Ecological Roles and Biological Interactions in Plants

Function of Strigosine as a Plant Defense Mechanism

This compound is identified as a pyrrolizidine (B1209537) alkaloid, a class of secondary metabolites known for their inherent toxicity to various organisms nih.gov. Pyrrolizidine alkaloids (PAs) are widely recognized for their role in plant defense, acting as chemical deterrents against herbivores and pathogens nih.gov. The presence of this compound in plants, such as Heliotropium strigosum, suggests its involvement in the plant's natural defense arsenal, likely by making the plant unpalatable or toxic to potential threats nih.gov. This defensive function is a common characteristic of many secondary plant compounds, which serve as chemical barriers against various biotic stressors nih.gov.

Modulation of Herbivore Behavior via Taste Receptors

While specific detailed research directly linking this compound to the modulation of herbivore behavior via taste receptors is not extensively documented in the available literature, the general principle of bitter taste detection in herbivores is well-established. Herbivores, particularly those with diets rich in plant material, possess a high number of taste buds compared to other animal groups, enabling them to detect a wide array of chemical defenses, including potentially toxic compounds londolozi.comtreehugger.comdiscovermagazine.com. Bitter taste receptors, specifically the TAS2R family, are crucial for vertebrates in identifying and avoiding the ingestion of poisonous substances, many of which are plant alkaloids frontiersin.orgnih.gov. Given that this compound is a pyrrolizidine alkaloid, it is plausible that its bitter taste properties could contribute to deterring herbivory by activating these taste receptors in feeding organisms, thereby inducing food avoidance.

Interaction with Neuroreceptors (e.g., 5-HT receptors) to Induce Food Avoidance

Direct evidence detailing this compound's interaction with specific neuroreceptors, such as 5-hydroxytryptamine (5-HT) receptors, to induce food avoidance in herbivores is not widely available in current scientific literature. However, 5-HT (serotonin) is a neurotransmitter with a well-recognized role in regulating eating behavior across various species, including humans and rodents researchgate.netmassgeneral.org. Manipulations that increase 5-HT neurotransmission typically lead to reduced food intake massgeneral.org. While the broader field of neuroreceptor involvement in food avoidance is an active area of research, specific studies elucidating this compound's direct impact on these pathways in the context of herbivore deterrence are limited.

Contribution to Belowground Chemical Ecology

The contribution of this compound specifically to belowground chemical ecology is not extensively detailed in current research. However, plant secondary compounds (PSCs) in general play a significant role in mediating interactions within the rhizosphere, the area of soil directly influenced by root exudates nih.govgu.se. Root exudates, which include a diverse array of primary and secondary metabolites, are crucial for chemical communication between roots and the surrounding community of microorganisms, insect herbivores, nematodes, and competing plants nih.gov. These compounds can attract, deter, or even kill belowground organisms nih.gov. While the broader importance of plant chemicals in belowground ecology is recognized, specific research on this compound's direct involvement in these complex subterranean chemical dialogues remains to be fully elucidated.

Influence on Plant-Microbe Interactions (if non-toxic mechanism)

Analytical Methodologies for Strigosine Research

Extraction and Purification Protocols from Plant Matrices

The initial step in strigosine research involves its efficient extraction and purification from plant material. Various methods are employed to isolate phytochemicals and bioactive compounds from plant matrices, with the selection of the technique significantly influencing the extract yield and quality hielscher.com.

Common extraction methods include:

Maceration: This traditional method involves soaking finely ground plant material in a solvent (e.g., methanol (B129727) or ethanol) at room temperature for an extended period, often 72 hours, with intermittent stirring bepls.comessencejournal.com. The solvent is then filtered, and the filtrate is concentrated to obtain the crude extract bepls.com.

Soxhlet Extraction: A hot continuous extraction method where plant powder is extracted with a solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 40°C) for a specified duration, typically 24 hours, using a Soxhlet apparatus bepls.comessencejournal.com. This method allows for continuous solvent recycling, improving extraction efficiency hielscher.combepls.com.

Ultrasound-Assisted Extraction (UAE): This non-conventional technique utilizes high-intensity, low-frequency ultrasound waves to create cavitation bubbles in the solvent, which helps break down cell walls and release compounds more quickly hielscher.com. UAE is noted for its faster extraction times, higher yields, and reduced solvent consumption compared to traditional methods hielscher.com.

Supercritical Fluid Extraction (SFE): Another advanced method that uses supercritical fluids, such as CO2, as the solvent. SFE offers advantages in terms of selectivity and the ability to extract thermolabile compounds due to lower operating temperatures compared to some traditional methods essencejournal.com.

After crude extraction, purification protocols are essential to isolate this compound from other co-extracted plant metabolites. These typically involve a combination of chromatographic techniques. For instance, this compound, being a pyrrolizidine (B1209537) alkaloid, may be co-extracted with other alkaloids, glycosides, flavonoids, steroids, tannins, and terpenoids, as observed in Heliotropium strigosum extracts bdpsjournal.orgmdpi.com.

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are indispensable for separating, isolating, and quantifying this compound from complex plant extracts analytica-world.com. These methods leverage the differential interactions of compounds with a stationary phase and a mobile phase jackwestin.com.

Key chromatographic techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of this compound and other pyrrolizidine alkaloids mdpi.combanglajol.info. It offers high separation efficiency and can be used for both qualitative and quantitative analysis jpmsonline.comsinica.edu.tw. HPLC systems often employ a C18 column and a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% triethylamine, pH 4.1) sigmaaldrich.com. Detection is typically achieved using a UV detector, often at a specific wavelength like 240 nm sigmaaldrich.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry bath.ac.ukyoutube.com. It is particularly useful for volatile and semi-volatile compounds measurlabs.com. While specific detailed protocols for this compound GC-MS quantification were not extensively detailed in the search results, GC-MS is generally employed for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) and can provide both qualitative identification through mass spectra and quantitative analysis based on peak areas bath.ac.ukyoutube.comresearchgate.net.

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective planar chromatography technique used for preliminary screening and separation bdpsjournal.orgbbc.co.uk. It involves spotting the extract onto a stationary phase (e.g., a silica (B1680970) gel plate) and developing it with a suitable solvent system. Different components of the mixture move at varying rates, allowing for separation bbc.co.uk. TLC can be used to monitor the progress of purification steps and to check the purity of isolated fractions bdpsjournal.org.

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC is an advanced form of HPLC that uses smaller particles in the stationary phase, allowing for faster separations, higher resolution, and increased sensitivity analytica-world.com. It is increasingly used for complex mixtures and offers significant advantages in throughput and analytical performance analytica-world.com.

Quantitative analysis using chromatography relies on comparing peak heights or areas of the analyte with those of known standards, assuming a linear relationship with concentration under controlled conditions sinica.edu.tw.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are crucial for definitively confirming the structure of isolated this compound and elucidating its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework and functional groups within a molecule rsc.org. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely used rsc.orgsdsu.edu. For pyrrolizidine alkaloids like this compound, NMR data are tabulated and used to confirm their structure, often by comparing experimental spectra with known data mdpi.comsdsu.edu. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), can further assist in assigning peaks by correlating protons with directly attached carbon nuclei, simplifying complex spectra rsc.org.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which are invaluable for structural elucidation researchgate.netwikipedia.org.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, molecules are bombarded with electrons, causing ionization and fragmentation wikipedia.orgrsc.org. The resulting mass spectrum displays a molecular ion peak (M+) and characteristic fragment ions, which provide clues about the molecule's structure and bond cleavages researchgate.netwikipedia.orgcas.cn.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a softer ionization technique often coupled with liquid chromatography (LC-ESI-MS/MS) riss.krresearchgate.net. It typically produces protonated molecular ions ([M+H]+) and can be used for tandem mass spectrometry (MS/MS or MSn) to induce fragmentation for more detailed structural information researchgate.netrsc.orgnationalmaglab.org. Fragmentation patterns, including characteristic losses of small molecules or specific bond cleavages, are analyzed to confirm the compound's identity researchgate.netrsc.orgresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths nih.govnist.govmdpi.com. While not as definitive for full structural elucidation as NMR or MS, IR spectroscopy can confirm the presence of characteristic functional groups like hydroxyl groups, carbonyls, and C-H stretches, which are part of this compound's structure ontosight.aimdpi.com.

Bioassays for Assessment of Ecological Activity (e.g., herbivore deterrence assays)

Bioassays are crucial for evaluating the ecological activities of this compound, particularly its role in plant-herbivore interactions and parasitic plant germination. This compound, as a pyrrolizidine alkaloid, is known to serve as a chemical defense compound against herbivores in plants mdpi.com.

Herbivore Deterrence Assays: These assays assess the ability of this compound to deter feeding by herbivores. Pyrrolizidine alkaloids, including this compound, can induce immediate food avoidance in herbivores due to their bitter taste and modulation of neuroreceptors mdpi.com. While specific detailed protocols for this compound herbivore deterrence assays were not extensively found, general approaches involve offering treated plant material or artificial diets containing this compound to herbivores and monitoring their feeding behavior, weight gain, or survival compared to control groups.

Parasitic Plant Germination Assays: Given this compound's role as a signaling molecule for Striga seedling germination, bioassays are conducted to study this interaction ontosight.ai. These assays typically involve exposing Striga seeds to varying concentrations of this compound and observing their germination rates under controlled conditions. This helps in understanding the dose-response relationship and the specificity of this compound as a germination stimulant.

Other Ecological Activity Assessments: Beyond herbivore deterrence, this compound's broader ecological impacts can be investigated through various bioassays. For instance, studies on Heliotropium strigosum, a plant containing this compound, have explored its effects on isolated animal tissues to understand potential spasmolytic, bronchodilator, and vasorelaxant activities, which may have implications for its role in plant defense or interactions with other organisms d-nb.info. Such assays often involve measuring physiological responses in isolated organ preparations d-nb.info.

These diverse analytical and bioassay methodologies collectively contribute to a comprehensive understanding of this compound, from its molecular structure to its significant ecological functions.

Future Research Directions and Unexplored Avenues

Elucidation of Additional Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of Strigosine, a pyrrolizidine (B1209537) alkaloid (PA), involves complex enzymatic pathways. Current understanding indicates that threonine serves as a precursor in the direct biosynthesis of this compound cinefiend.comnih.gov. However, the complete enzymatic cascade and the intricate regulatory networks governing this compound production remain largely uncharacterized. Future research should aim to identify and characterize the full complement of enzymes involved in each step of this compound biosynthesis, from primary metabolites to the final complex alkaloid structure. This includes investigating the genes encoding these enzymes and their transcriptional regulation. Understanding the environmental cues (e.g., nutrient availability, stress conditions, herbivory) that modulate this compound synthesis and accumulation, and the signaling pathways mediating these responses, represents a significant unexplored avenue. Such insights could pave the way for metabolic engineering strategies to control this compound levels in plants.

Advanced Synthetic Strategies for Complex this compound Analogs

This compound possesses a unique and challenging chemical architecture, characterized by a pentanoic acid backbone, hydroxyl groups, a methyl group, and a hexahydro-1H-pyrrolizin-1-yl)methyl ester moiety ontosight.ai. While synthetic efforts have focused on components like the (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoic acid, a key part of its structure researchgate.net, the development of highly efficient and stereoselective total synthetic routes for this compound and its diverse analogs is an ongoing challenge. Future research should concentrate on pioneering advanced synthetic methodologies, including innovative carbon-carbon bond-forming reactions, asymmetric synthesis techniques, and novel protecting group strategies, to achieve total synthesis with high yields and stereocontrol. The ability to synthesize complex this compound analogs with structural modifications could facilitate structure-activity relationship (SAR) studies, potentially leading to the discovery of compounds with enhanced or novel biological activities, or simplified structures for easier production.

Investigation of this compound's Roles in Diverse Ecological Contexts

As a pyrrolizidine alkaloid, this compound is primarily recognized for its role as a chemical defense compound against herbivores in plants like Heliotropium strigosum mdpi.com. While H. strigosum has been traditionally used for various medicinal purposes and exhibits reported antioxidant, anti-inflammatory, antipyretic, and anti-diabetic activities, the specific contribution of this compound to these effects and its broader ecological functions are not fully elucidated bdpsjournal.orgresearchgate.netjournalagent.comnih.govresearchgate.netresearchgate.net. Future investigations should rigorously explore this compound's precise roles in plant-herbivore interactions, including its deterrent or toxic effects on specific herbivores. Furthermore, its potential allelopathic interactions with neighboring plants, and its influence on soil microbial communities, warrant detailed study. Research into the presence and function of this compound in other Heliotropium species or other PA-producing plants could reveal conserved or diversified ecological strategies.

Development of Novel Analytical Tools for In Situ Detection

Current analytical methods for the detection and quantification of chemical compounds, including alkaloids, typically involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy nih.govresearchgate.netcdc.govinchem.org. While these methods are robust, they often require extensive sample preparation and are not ideal for real-time, in situ monitoring of this compound in living systems. Future research should prioritize the development of novel analytical tools that enable non-invasive, highly sensitive, and selective detection of this compound directly within plant tissues, root exudates, or environmental samples. This could involve the creation of advanced biosensors, microfluidic devices, or sophisticated spectroscopic techniques (e.g., advanced Raman spectroscopy, fluorescence-based probes) capable of providing spatial and temporal information about this compound production, transport, and degradation dynamics in living plants and their immediate environment osti.gov. Such tools would be invaluable for understanding the compound's dynamic roles in ecological interactions.

Q & A

Q. How can researchers synthesize conflicting hypotheses about this compound’s ecological role?

- Methodological Answer : Apply critical interpretive synthesis to categorize theories (e.g., allelopathic agent vs. symbiosis promoter). Use causal loop diagrams to visualize interactions between variables (e.g., soil microbiota, plant growth). Conduct field experiments with isotopic labeling to trace this compound’s fate in ecosystems .

Q. Tables for Methodological Reference

| Data Analysis | Statistical Tools | Evidence Source |

|---|---|---|

| Dose-Response Curves | Hill equation, nonlinear regression | |

| Multi-Omics Integration | PCA, pathway enrichment (KEGG, GO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.